molecular formula C14H17F2NO3 B1431491 Ethyl 2,6-difluoro-4-(pivalamido)benzoate CAS No. 1227268-89-4

Ethyl 2,6-difluoro-4-(pivalamido)benzoate

Cat. No.: B1431491
CAS No.: 1227268-89-4
M. Wt: 285.29 g/mol
InChI Key: HPHYDTSBGQIJDH-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-4-(pivalamido)benzoate is a chemical compound with the molecular formula C14H17NO3F2 It is characterized by the presence of ethyl, difluoro, and pivalamido groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-difluoro-4-(pivalamido)benzoate typically involves the esterification of 2,6-difluoro-4-(pivalamido)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoro-4-(pivalamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2,6-difluoro-4-(pivalamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2,6-difluoro-4-(pivalamido)benzoate exerts its effects involves interactions with specific molecular targets. The difluoro groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pivalamido group can enhance the compound’s stability and solubility, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,6-difluoro-4-(pivalamido)benzoate is unique due to the presence of the pivalamido group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high stability and specific interactions with molecular targets .

Properties

IUPAC Name

ethyl 4-(2,2-dimethylpropanoylamino)-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-5-20-12(18)11-9(15)6-8(7-10(11)16)17-13(19)14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHYDTSBGQIJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)NC(=O)C(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178672
Record name Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-89-4
Record name Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-2,6-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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